molecular formula C15H12N2O2 B195693 Carbamazepine-10,11-epoxide CAS No. 36507-30-9

Carbamazepine-10,11-epoxide

カタログ番号: B195693
CAS番号: 36507-30-9
分子量: 252.27 g/mol
InChIキー: ZRWWEEVEIOGMMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamazepine-10,11-epoxide (CBZ-E) is the primary active metabolite of the antiepileptic drug carbamazepine (CBZ), formed via cytochrome P450 (CYP3A4 and CYP2C8)-mediated oxidation . It retains anticonvulsant activity comparable to CBZ in animal models and humans but is further metabolized by epoxide hydrolase (EPHX1) into the inactive 10,11-dihydro-10,11-dihydroxycarbamazepine (CBZ-diol) . CBZ-E typically constitutes 20–25% of plasma CBZ concentrations under monotherapy but may rise to 50% during polytherapy due to drug-drug interactions (DDIs) . Its therapeutic and toxicological effects parallel CBZ, complicating therapeutic drug monitoring (TDM) .

準備方法

Historical Development of Carbamazepine-10,11-Epoxide Synthesis

The synthesis of CBZE originated in the mid-20th century alongside the clinical use of carbamazepine. Early methods relied on m-CPBA for epoxidation, a reagent that afforded moderate yields (~60%) but posed challenges in scalability due to high costs and moisture sensitivity . These limitations spurred interest in alternative oxidants, culminating in the adoption of peroxyacetic acid —a cheaper and more stable reagent—by the late 1990s . Concurrently, catalytic hydrogenation emerged for ring-opening reactions, though early iterations suffered from excessive catalyst loadings (e.g., palladium at 5–10% w/w) and suboptimal yields .

Contemporary Epoxidation Techniques

Three-Step Synthesis from Carbamazepine

The modern industrial synthesis of CBZE involves three sequential steps:

  • Epoxidation of Carbamazepine :
    Carbamazepine is treated with peroxyacetic acid (1.5–3.0 equivalents) in the presence of a metal catalyst (e.g., manganese(III) acetate or cobalt(II) chloride) and an inorganic base (e.g., sodium acetate, 2.5–3.2 equivalents) in chlorinated solvents like dichloromethane . This exothermic reaction produces the epoxide intermediate 1a,10b-dihydro-6H-dibenz/b,f/oxireno[d]azepine-6-carboxamide with minimal byproducts.

  • Ring-Opening of the Epoxide :
    The epoxide undergoes catalytic hydrogenation using palladium on carbon (0.5–5 mol%) under hydrogen gas or transfer hydrogenation with donors like formic acid. This step yields 10,11-dihydro-10-hydroxy-5H-dibenz/b,f/azepine-5-carboxamide (CBZ-OH), a precursor to CBZE .

  • Oxidation to CBZE :
    CBZ-OH is oxidized using peroxyacetic acid and a chromium-based catalyst (e.g., chromium trioxide) in dichloromethane, achieving >85% yield and >97% purity after recrystallization from ethanol or isopropanol .

Table 1: Key Reaction Conditions for CBZE Synthesis

StepReagentCatalystSolventYield
EpoxidationPeroxyacetic acid (2 eq)Mn(III) acetate (2%)Dichloromethane90–95%
Ring-OpeningH₂ gasPd/C (3 mol%)Ethanol80–85%
OxidationPeroxyacetic acid (1.5 eq)CrO₃ (1%)Dichloromethane85–90%

Catalytic Systems and Reaction Optimization

Metal Catalysts in Epoxidation

Transition metal catalysts are pivotal in enhancing epoxidation efficiency. Manganese(III) acetate and cobalt(II) chloride are preferred for their ability to stabilize reactive oxygen species, reducing side reactions. Supported catalysts (e.g., Mn on alumina) enable facile recovery and reuse, lowering production costs . In contrast, earlier methods using lithium or magnesium halides for epoxide rearrangement suffered from hygroscopicity and poor yields (40–60%) .

Solvent and Base Selection

Chlorinated solvents like dichloromethane are optimal due to their inertness and ability to dissolve both carbamazepine and peroxyacetic acid. The addition of sodium acetate neutralizes acetic acid byproducts, preventing protonation of the epoxide intermediate and ensuring reaction progression .

Industrial Scalability and Environmental Considerations

The three-step process is designed for large-scale production, with peroxyacetic acid offering a safer and cheaper alternative to m-CPBA. A typical batch process produces 100–500 kg of CBZE per cycle, with waste streams minimized through solvent recovery and catalyst recycling . Notably, the avoidance of moisture-sensitive reagents reduces preprocessing requirements, aligning with green chemistry principles.

Analytical Characterization

Post-synthesis, CBZE is characterized via:

  • High-Performance Liquid Chromatography (HPLC) : Confirms purity (>97%) and identifies residual solvents .

  • Nuclear Magnetic Resonance (NMR) : Validates structural integrity, with distinctive peaks at δ 4.2–4.5 ppm (epoxide protons) and δ 7.3–7.8 ppm (aromatic protons) .

化学反応の分析

Formation of Carbamazepine-10,11-epoxide

  • Enzymatic Epoxidation : Carbamazepine is converted to CBZ-EP by cytochrome P450 enzymes . Specifically, CYP3A4 is identified as the primary catalyst in human livers .
  • HOCl-induced epoxidation: CBZ can undergo epoxidation in chlorinated water (HOCl-induced reactions). The reaction involves the transfer of oxygen onto the C10–C11 double bond of CBZ .

Further Reactions of this compound

  • Hydrolysis : CBZ-EP can be further metabolized into 10,11-dihydroxycarbamazepine, a reaction catalyzed by epoxide hydrolase .
  • Electrochemical Degradation: CBZ-EP can undergo electrochemical degradation through reactive intermediate hypochlorite ions .

HOCl-induced Transformations of Carbamazepine

A quantum chemical study has revealed two primary reaction pathways for carbamazepine (CBZ) in chlorinated water (HOCl-induced reactions): chlorination and epoxidation .

  • Epoxidation : HOCl can cause epoxidation of CBZ, a process competitive with N-chlorination. The mechanism mirrors that of ethylene epoxidation, with oxygen transferred to the C10–C11 double bond via a transition state structure (CBZ-TS-EP) .
    • The calculated free energy barrier for CBZ epoxidation is 95.7 kJ mol−1 .
  • N-chlorination : In the first reaction pathway the N-chloramide CBZ-Cl is formed .

Mass Spectrometry Data

Mass spectrometry can be used to detect carbamazepine and this compound. The table below lists the mass transitions, dwell time, cone voltage, and collision energy for each compound .

AnalyteMRM (m/z)Dwell (s)Cone (V)Collision energy (eV)
Carbamazepine237.1 → 194.10.033913
237.1 → 179.00.033935
This compound253.0 → 236.00.032011
253.0 → 231.20.032027

Clinical Significance

  • CBZ-EP is a pharmacologically active metabolite of carbamazepine .
  • In some instances, CBZ-EP can exhibit similar anticonvulsant and neurotoxic properties to carbamazepine .
  • Monitoring serum concentrations of both carbamazepine and CBZ-EP may be necessary for a safe and effective therapeutic regimen .
  • Elevated levels of CBZ-EP have been associated with carbamazepine overdose .
  • Clinically acceptable serum concentration of this compound (CBZ10-11) is not well established, but 4.0 mcg/mL has often been used as an upper limit for its therapeutic range .
  • The ratio of CBZ10-11 to carbamazepine is usually < or =0.2 mcg/mL in symptomatic adults and < or =0.3 mcg/mL in children .

科学的研究の応用

Anticonvulsant Properties

Carbamazepine-10,11-epoxide exhibits anticonvulsant properties similar to its parent compound, carbamazepine. A pilot study involving seven outpatients with frequent epileptic seizures demonstrated that while the overall seizure control did not significantly change, there were notable improvements in neuropsychological assessments during the treatment with this compound. Specifically, patients showed enhanced finger motor speed and logical reasoning abilities .

Table 1: Neuropsychological Assessment Results

ParameterBefore TreatmentAfter Treatment (Epoxide)
Finger Motor Speed (ms)X msY ms
Logical Reasoning ScoreAB

Note: Specific values for X, Y, A, and B would need to be extracted from detailed patient data.

Therapeutic Drug Monitoring

The monitoring of this compound levels is crucial for ensuring therapeutic efficacy and minimizing toxicity. Research indicates that the metabolite can reach toxic levels, especially when serum concentrations exceed therapeutic thresholds. In a study of 30 patients maintained on monotherapy with carbamazepine, the mean serum concentration of this compound was found to be 1.5 mg/L (5.9 μmol/L), which is significant for therapeutic monitoring .

Table 2: Serum Concentrations of Carbamazepine and Its Metabolite

CompoundMean Total Concentration (mg/L)Mean Free Concentration (mg/L)
Carbamazepine7.01.3
This compound1.50.5

Toxicity and Overdose Cases

This compound has been implicated in cases of toxicity related to carbamazepine overdose. One report highlighted a fatal overdose where the concentration of the epoxide was found to be 450% higher than that of the parent compound . This underscores the importance of monitoring both carbamazepine and its metabolite in clinical settings to prevent adverse outcomes.

Drug Repurposing Potential

Recent research has explored the potential of this compound in treating other conditions beyond epilepsy. For instance, studies have investigated its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The metabolite's activity was evaluated in combination with other FDA-approved drugs to enhance antiparasitic effects .

Table 3: Efficacy of Drug Combinations Against Trypanosoma cruzi

Drug CombinationEffective Concentration (EC50)
This compound + ClemastineX µM
This compound + PosaconazoleY µM

Analytical Techniques for Monitoring

Advancements in analytical techniques have improved the ability to monitor this compound levels accurately. Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry have been validated for determining both carbamazepine and its metabolite in various biological matrices . These methods facilitate non-invasive therapeutic drug monitoring and enhance patient compliance.

作用機序

カルバマゼピン10,11-エポキシドは、ニューロンの電位依存性ナトリウムチャネルを阻害することで作用を発揮します。この阻害は、過興奮した神経膜を安定させ、ニューロンの反復的な発火を減らし、シナプス伝達を低下させます。 この化合物は、ナトリウムチャネルの不活性化状態に結合し、その休止状態への復帰を防ぎ、ニューロンの興奮性を低下させます .

類似化合物との比較

Pharmacokinetic Properties

Parameter Carbamazepine-10,11-Epoxide Carbamazepine Oxcarbazepine Metabolites (e.g., Licarbazepine) Phenytoin
Formation Pathway CYP3A4/CYP2C8 oxidation of CBZ Parent drug CYP-mediated reduction of oxcarbazepine CYP2C9/CYP2C19 hydroxylation
Metabolism EPHX1 hydrolysis to CBZ-diol Autoinduced CYP3A4/CYP2B6 Conjugation (UGT) None (minimal metabolism)
Half-Life (hrs) 6–24 (varies with EPHX1 activity) 18–65 (reduced to 10–20 with inducers) 8–10 12–24
Protein Binding 50% 75% 40% (licarbazepine) 90%
TDM Relevance Requires co-monitoring with CBZ Standard TDM Monitored alongside parent drug Standard TDM

Key Findings :

  • Enzyme Induction/Inhibition: CBZ-E levels increase with CYP3A4 inducers (e.g., phenobarbital) due to enhanced CBZ metabolism and with EPHX1 inhibitors (e.g., valproic acid) .
  • Interindividual Variability : EPHX1 activity varies significantly, causing unpredictable CBZ-E accumulation . This contrasts with oxcarbazepine’s metabolites, which exhibit more stable pharmacokinetics .

Pharmacodynamic Effects

  • Efficacy: CBZ-E contributes 30–50% of CBZ’s anticonvulsant effects in humans, as shown in crossover studies . In a pilot study, CBZ-E monotherapy maintained seizure control comparable to CBZ but improved neuropsychological outcomes (e.g., motor speed, reasoning) .
  • Elevated CBZ-E/CBZ ratios (>0.5) correlate with neurotoxicity and fatal overdoses .

Drug-Drug Interactions (DDIs)

Interacting Drug Effect on CBZ-E Mechanism Clinical Impact
Valproic Acid ↑ CBZ-E (2–3 fold) EPHX1 inhibition Increased neurotoxicity risk
Phenytoin/Phenobarbital ↑ CBZ-E (30–50% of CBZ) CYP3A4 induction → ↑ CBZ metabolism Reduced CBZ efficacy; requires dose adjustment
Lamotrigine Mild ↑ CBZ-E Uncertain (possible EPHX1 inhibition) Limited clinical significance

Analytical Challenges

  • Assay Interference: Immunoassays (e.g., FPIA) overestimate CBZ levels due to cross-reactivity with CBZ-E, whereas HPLC accurately quantifies both .
  • Environmental Persistence : CBZ-E accumulates in soil under CBZ contamination but degrades faster in rhizosphere-active environments compared to CBZ .

Toxicity in Non-Clinical Models

  • Zebrafish Embryos : CBZ-E induces malformations and alters gene expression (e.g., abcc1, pparg), similar to venlafaxine and tramadol metabolites but with distinct transcriptional profiles .

生物活性

Carbamazepine-10,11-epoxide (CBZE) is an active metabolite of carbamazepine (CBZ), a widely used anticonvulsant medication. Understanding the biological activity of CBZE is crucial due to its implications in therapeutic efficacy and potential toxicity. This article reviews the biochemical pathways, pharmacological effects, clinical studies, and case reports associated with CBZE.

Chemical Structure and Metabolism

Carbamazepine belongs to the dibenzazepine class of compounds and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, into CBZE. The structure of CBZE includes an epoxide group that contributes to its biological activity. The metabolic pathway can be summarized as follows:

  • Carbamazepine This compound (via CYP3A4)
  • This compound 10,11-dihydroxycarbamazepine (via epoxide hydrolase)

This metabolic conversion is significant as CBZE is considered to be responsible for much of the anticonvulsant activity attributed to carbamazepine itself .

Anticonvulsant Activity

CBZE exhibits anticonvulsant properties similar to those of its parent compound. In a pilot study involving patients with epilepsy, patients switched from carbamazepine to CBZE showed no significant change in seizure control; however, neuropsychological assessments indicated improvements in cognitive functions such as finger motor speed and logical reasoning during the CBZE treatment period .

Neurotoxicity

Despite its therapeutic benefits, CBZE has been associated with neurotoxic effects. Elevated levels of CBZE have been implicated in adverse reactions, including sedation and dizziness. A notable case report documented a fatal overdose where the concentration of CBZE was found to be significantly higher than that of carbamazepine itself, suggesting a potential for increased toxicity at high levels .

Therapeutic Drug Monitoring

The monitoring of CBZE levels is critical in clinical settings due to its potential effects on drug efficacy and safety. Accurate quantification methods are essential for assessing therapeutic ranges and avoiding toxicity. Studies have proposed mathematical models for estimating concentrations of both carbamazepine and CBZE based on immunoassay data, which can facilitate better monitoring practices .

Drug Interactions

CBZE's metabolism can be influenced by other medications that induce or inhibit CYP3A4. For instance, co-administration with drugs like topiramate has been shown to increase CBZE levels due to CYP3A4 induction, raising concerns about drug-drug interactions that could lead to elevated toxicity .

Case Study 1: Epilepsy Management

In a controlled trial with seven patients transitioning from carbamazepine to CBZE, no significant changes in seizure frequency were noted; however, cognitive assessments revealed improvements during the period when patients received CBZE. This highlights the need for further research into the cognitive effects of this metabolite .

Case Study 2: Overdose Incident

A report on a young female patient who ingested a high dose of carbamazepine revealed that her CBZE levels were 450% higher than those of carbamazepine at the time of her death. This case underscores the importance of monitoring metabolite levels in overdose situations as they may provide insight into the severity of toxicity and guide treatment decisions .

Q & A

Basic Research Questions

Q. How is CBZE formed from carbamazepine, and what enzymes govern this metabolic pathway?

CBZE is the primary active metabolite of carbamazepine, generated via hepatic oxidation mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8 . Methodologically, researchers can validate enzyme-specific contributions using in vitro models such as CYP-expressing HepG2 cell lines or microsomal preparations. Enzyme inhibition/induction assays (e.g., with ketoconazole for CYP3A4 inhibition) further clarify pathway dominance .

Q. What analytical techniques are recommended for quantifying CBZE in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard, offering specificity for simultaneous quantification of carbamazepine and CBZE . Key considerations include column selection (C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile-phosphate buffer). For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, particularly when analyzing low-concentration pediatric samples or resolving co-eluting metabolites .

Q. Which factors contribute to interindividual variability in CBZE plasma concentrations?

Variability arises from age, polytherapy, and genetic polymorphisms. For example, pediatric patients exhibit higher CBZE/carbamazepine ratios due to immature epoxide hydrolase activity . Pharmacokinetic studies should incorporate covariates like co-administered drugs (e.g., valproic acid inhibiting epoxide hydrolase) and EPHX1 c.416A>G genotypes affecting enzyme efficiency . Population pharmacokinetic modeling can quantify these effects .

Q. How does CBZE contribute to carbamazepine’s therapeutic and toxic effects?

CBZE shares anticonvulsant activity with carbamazepine but contributes to neurotoxicity (e.g., dizziness, ataxia) at elevated concentrations . Researchers can isolate CBZE’s effects using in vivo models (e.g., maximal electroshock in mice) or clinical studies comparing toxicity markers (EEG abnormalities) with CBZE levels . Dose-adjustment algorithms should account for CBZE’s narrow therapeutic index .

Advanced Research Questions

Q. How do genetic polymorphisms in EPHX1 influence CBZE metabolism and clinical outcomes?

The EPHX1 c.416A>G polymorphism reduces epoxide hydrolase activity, increasing CBZE accumulation. Genotype-phenotype studies require:

  • Stratification of patient cohorts by EPHX1 variants.
  • Measurement of CBZE/carbamazepine-diol ratios via HPLC.
  • Correlation with adverse event rates (e.g., using logistic regression) .

Q. What experimental designs address pharmacokinetic variability of CBZE in pediatric epilepsy patients?

Prospective cohort studies should:

  • Enroll patients stratified by age (neonates vs. adolescents) and polytherapy status.
  • Collect serial plasma samples for population pharmacokinetic analysis.
  • Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., renal function, CYP induction) .

Q. Which in vitro and in vivo models best recapitulate CBZE’s pharmacological effects?

  • In vitro: Primary hepatocytes or HepG2-CYP3A4 cells for metabolic profiling .
  • In vivo: Maximal electroshock seizure (MES) tests in mice to assess anticonvulsant potency. Toxicity studies should monitor cerebellar dysfunction (e.g., rotorod tests) .

Q. How do drug interactions alter CBZE levels, and how can these be managed clinically?

Enzyme inducers (e.g., phenytoin) increase CBZE formation, while inhibitors (e.g., valproate) reduce its clearance. Researchers should:

  • Conduct in vitro CYP inhibition/induction assays.
  • Validate findings with therapeutic drug monitoring (TDM) in patients on polytherapy.
  • Develop dosing algorithms using Bayesian forecasting to adjust for interaction magnitude .

Q. How can analytical challenges in quantifying CBZE alongside carbamazepine and other metabolites be resolved?

  • Use dual internal standards (e.g., 10-methoxycarbamazepine) to correct for matrix effects in LC-MS .
  • Employ chemometric resolution for overlapping CE/HPLC peaks (e.g., orthogonal signal correction algorithms) .

Q. What experimental approaches differentiate CBZE’s pharmacodynamic effects from carbamazepine?

  • Isolated administration of CBZE in animal models (e.g., trigeminal neuralgia rats) to assess efficacy/toxicity without carbamazepine interference .
  • In vitro electrophysiology (patch-clamp) to compare sodium channel blockade potency .

特性

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891456
Record name Carbamazepine 10,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36507-30-9
Record name Carbamazepine 10,11-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36507-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamazepine 10,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamazepin-10,11-epoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAMAZEPINE-10,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbamazepine-10,11-epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamazepine-10,11-epoxide
Reactant of Route 2
Reactant of Route 2
Carbamazepine-10,11-epoxide
Reactant of Route 3
Reactant of Route 3
Carbamazepine-10,11-epoxide
Reactant of Route 4
Carbamazepine-10,11-epoxide
Reactant of Route 5
Reactant of Route 5
Carbamazepine-10,11-epoxide
Reactant of Route 6
Carbamazepine-10,11-epoxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。